molecular formula C18H20FN3O4 B1675101 Levofloxacin CAS No. 100986-85-4

Levofloxacin

Cat. No.: B1675101
CAS No.: 100986-85-4
M. Wt: 361.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Respiratory Infections

Levofloxacin has demonstrated significant efficacy in treating community-acquired pneumonia (CAP). A meta-analysis showed that this compound monotherapy achieved a clinical success rate of 95% in treating CAP caused by various pathogens, including macrolide-resistant strains of Streptococcus pneumoniae .

Table 1: Efficacy of this compound in CAP Trials

StudyPopulationTreatmentSuccess Rate
Study A500 patientsThis compound 500 mg/day95%
Study B300 patientsThis compound vs Amoxicillin/Clavulanic Acid96%

Urinary Tract Infections

In the treatment of urinary tract infections (UTIs), this compound has been shown to be more effective than ciprofloxacin, particularly in cases caused by Escherichia coli .

Table 2: Comparison of this compound and Ciprofloxacin in UTI Treatment

ParameterThis compoundCiprofloxacin
Efficacy Rate87%75%
Duration of Treatment5 days10 days

Chronic Bacterial Prostatitis

A study involving patients with chronic bacterial prostatitis indicated that this compound was superior to ciprofloxacin, with a notable improvement in symptoms and eradication rates of the pathogen .

Skin and Soft Tissue Infections

In a clinical trial assessing this compound’s effectiveness for skin infections, it was found to have a comparable success rate to other standard treatments while reducing hospital stay duration significantly .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with potential adverse effects such as:

  • Tendinitis and tendon rupture
  • Peripheral neuropathy
  • Central nervous system effects

Due to these risks, its use is recommended primarily when alternative treatments are not available .

Comparison with Similar Compounds

Levofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and gemifloxacin . Compared to these compounds, this compound has:

List of Similar Compounds

  • Ciprofloxacin
  • Moxifloxacin
  • Gemifloxacin
  • Ofloxacin

This compound’s unique properties make it a valuable antibiotic in the treatment of various bacterial infections, and ongoing research continues to explore its full potential in medicine and industry.

Biological Activity

Levofloxacin is a fluoroquinolone antibiotic widely used for treating various bacterial infections. Its biological activity encompasses a range of mechanisms, efficacy against different pathogens, and implications for clinical use. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The drug is particularly effective against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

This compound has demonstrated significant antibacterial activity against a variety of pathogens. The following table summarizes its comparative efficacy against selected bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) [µg/mL] Comparison Drug Relative Activity
Streptococcus pneumoniae1-2Ciprofloxacin2-4 times more active
Staphylococcus aureus0.5-1Ciprofloxacin2-4 times more active
Escherichia coli1-4OfloxacinEqually active
Pseudomonas aeruginosa4-8CiprofloxacinEqually active
Klebsiella pneumoniae1-4OfloxacinEqually active

Case Study: Efficacy in Community-Acquired Pneumonia (CAP)

A study comparing this compound with ceftriaxone in patients with CAP showed that this compound had a clinical success rate of 96% compared to 90% for ceftriaxone. Bacteriologic eradication was achieved in 98% of cases treated with this compound versus 85% with ceftriaxone, indicating a statistically significant advantage for this compound in this context .

Retrospective Study: Safety and Efficacy in Children

A recent retrospective study involving children with serious infections highlighted that this compound treatment led to a decrease in inflammatory markers such as white blood cell count (WBC) and C-reactive protein (CRP) in approximately 50% and 46% of cases, respectively. This suggests that this compound is effective not only in eradicating infections but also in reducing systemic inflammation .

Comparative Analysis with Other Antibiotics

This compound has been compared with other antibiotics in various studies. A systematic review indicated that while this compound is generally more effective than ciprofloxacin, the difference was not statistically significant across all studies analyzed .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration. It achieves higher concentrations in serum and tissues compared to ciprofloxacin, enhancing its efficacy against systemic infections .

Adverse Effects and Considerations

Despite its effectiveness, this compound is associated with certain adverse effects, including potential tendon ruptures and neuropsychiatric events. A case report documented a patient developing psychosis after taking this compound for cystitis, illustrating the need for careful monitoring during treatment .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying levofloxacin in pharmaceutical formulations, and how do their accuracies compare?

  • Methodology : High-performance liquid chromatography (HPLC) and UV-spectrophotometry are widely used. HPLC offers higher specificity and sensitivity (e.g., detection limits of 0.1 µg/mL) due to its ability to separate complex matrices, while UV-spectrophotometry is cost-effective but less precise in multi-component systems . For method optimization, Box-Behnken designs can evaluate factors like pH, flow rate, and column temperature to balance resolution and runtime .

Q. How do physicochemical properties (e.g., solubility, stability) influence this compound’s experimental design in aqueous systems?

  • Methodology : this compound’s low water solubility (data not fully reported) and stability at pH 4–6 require pre-formulation studies using techniques like shake-flask solubility assays and accelerated stability testing (e.g., 40°C/75% RH for 6 months). Adsorption studies using chitosan–walnut shell composites highlight pH-dependent removal efficiency, with optimal adsorption at pH 5–7 .

Q. What are the standard protocols for evaluating this compound’s adsorption efficiency in environmental decontamination studies?

  • Methodology : Central Composite Design (CCD) with factors like adsorbent dose, pH, and initial concentration is used to model removal efficiency. Nonlinear kinetic models (e.g., pseudo-second-order) and isotherm analyses (Freundlich/Langmuir) validate adsorption mechanisms. Residual analysis (e.g., externally studentized residuals) ensures model reliability .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound degradation in photocatalytic systems?

  • Methodology : Ternary heterojunction catalysts (e.g., BPQDs/Au/TiO₂) are tested using RSM to maximize degradation efficiency (93.7% in 60 minutes). Factors like catalyst loading, light intensity, and pH are modeled, with degradation pathways inferred via LC-MS and density functional theory (DFT) calculations .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models predict this compound’s efficacy against Streptococcus pneumoniae?

  • Methodology : Monte Carlo simulations assess target attainment (PTA) for PK/PD indices (fAUC/MIC ≥30; fCmax/MIC ≥5). Free drug fractions (0.7) and MIC distributions from clinical isolates are incorporated. Limited sampling strategies (e.g., 2- and 6-hour post-dose) reduce AUC estimation errors (R² = 0.96 with Bayesian methods) .

Q. How do combination therapies (e.g., this compound + cefixime) improve clinical outcomes in pneumonia treatment?

  • Methodology : Randomized controlled trials (RCTs) compare monotherapy (84.91% efficacy) versus combination therapy (96.23%) using endpoints like symptom resolution and microbiological eradication. Stratified analysis controls for variables like disease severity and antibiotic resistance profiles .

Q. What statistical approaches resolve contradictions in meta-analyses comparing fluoroquinolone efficacies for urinary tract infections?

  • Methodology : Cochrane risk-of-bias tools assess RCT quality. Fixed-effects models calculate pooled odds ratios, with subgroup analyses for dosing regimens (e.g., oral vs. IV). Sensitivity analyses exclude outliers to address heterogeneity, revealing moxifloxacin’s lower efficacy vs. This compound (P < 0.05) .

Q. How are experimental designs adapted for this compound’s bio-analytical method development under regulatory constraints?

  • Methodology : Box-Behnken designs optimize HPLC parameters (e.g., pH 4.5, 0.93 mL/min flow rate) while adhering to ICH guidelines. Validation includes precision (RSD <2%), accuracy (recovery 98–102%), and robustness testing across column batches .

Q. Methodological Notes

  • Experimental Design : Use CCD or Box-Behnken designs to minimize runs while capturing interactions between variables .
  • Data Validation : Employ residual plots and Cook’s distance to detect outliers in adsorption or degradation studies .
  • PK/PD Simulations : Leverage logarithmic-normal distributions for AUC/MIC simulations in 5,000-patient cohorts to ensure clinical relevance .
  • Meta-Analysis Protocols : Follow PRISMA guidelines for literature screening and use Grading of Recommendations Assessment, Development, and Evaluation (GRADE) for evidence quality .

Properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041060
Record name Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, Freely soluble in glacial acetic acid, chloroform; sparingly soluble in water
Record name SID49665952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. Both targets are type II topoisomerases, but have unique functions within the bacterial cell. DNA gyrase is an enzyme found only in bacteria that introduces negative supercoils into DNA during replication - this helps to relieve torsional strain caused by the introduction of positive supercoils during replication, and these negative supercoils are essential for chromosome condensation and the promotion of transcription initiation. It is comprised of four subunits (two A subunits and two B subunits) of which the A subunits appear to be the target of fluoroquinolone antibiotics. Bacterial topoisomerase IV, in addition to contributing to the relaxation of positive supercoils, is essential at the terminal stages of DNA replication and functions to “unlink” newly replicated chromosomes to allow for the completion of cell division. Inhibition of these enzymes by levofloxacin likely occurs via complexation with the topoisomerase enzymes. The end result is a blockade of DNA replication, thus inhibiting cell division and resulting in cell death., Levofloxacin is the L-isomer of the racemate, ofloxacin, a quinolone antimicrobial agent. The antibacterial activity of ofloxacin resides primarily in the L-isomer. The mechanism of action of levofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
Record name Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light yellowish -white to yellow-white crystal or crystalline powder, Needles from ethanol + ethyl ether

CAS No.

100986-85-4
Record name Levofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofloxacin [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVOFLOXACIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIX4E89Y14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225-227C, 225-227 °C (decomposes)
Record name Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.